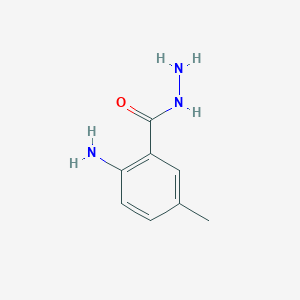

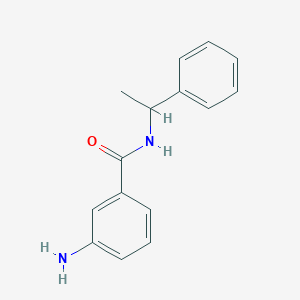

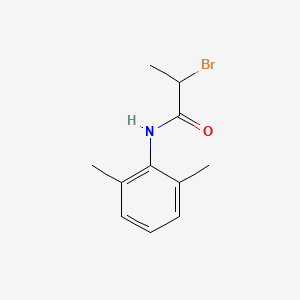

3-amino-N-(1-phenylethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the versatility of benzamide frameworks in drug chemistry . Similarly, the synthesis of secondary amide compounds such as 3-Acetoxy-2-methyl-N-(phenyl)benzamide demonstrates the ability to create complex molecules with potential for further chemical modifications . Additionally, efficient procedures for synthesizing N-(1-alkylamino-2,2-dichloroethyl)benzamides and related compounds have been reported, which are valuable as intermediates for new heterocyclic series .

Molecular Structure Analysis

The molecular structures of benzamide derivatives are characterized using various analytical techniques. For example, the crystallographic studies of 3-Acetoxy-2-methyl-N-(phenyl)benzamide revealed that it crystallized in the orthorhombic system, and its supramolecular structures were stabilized by hydrogen bonds and C-H...π interactions . Such detailed structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can participate in a variety of chemical reactions. The synthesis of N-substituted imidazolylbenzamides, for instance, involves the use of the 1H-imidazol-1-yl moiety as a replacement for other functional groups to produce compounds with class III electrophysiological activity . This showcases the reactivity of the benzamide moiety and its utility in creating pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The intramolecular and intermolecular interactions, as observed in the crystallographic studies of synthesized benzamides, play a significant role in determining their physical state, solubility, and reactivity . These properties are essential for the practical application of benzamide derivatives in medicinal chemistry and material science.

科学的研究の応用

GPR139 Receptor Agonists

The compound (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide was identified as a potent and selective agonist of the GPR139 receptor. This compound showed promise due to its ability to cross the blood-brain barrier and its good drug-like properties suitable for oral dosing in rats (Dvorak et al., 2015).

Antioxidant Activity

Amino-substituted benzamide derivatives, including those similar to 3-amino-N-(1-phenylethyl)benzamide, have demonstrated significant antioxidant activity. Their electrochemical oxidation mechanisms, which are crucial in understanding their free radical scavenging activity, have been studied in depth. These compounds undergo a pH-dependent oxidation process, which contributes to their antioxidant properties (Jovanović et al., 2020).

Biological Applications

Benzamide derivatives, synthesized from non-steroidal anti-inflammatory drugs, have shown potential biological applications, particularly in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds are of interest in medicinal chemistry due to their potential to bind nucleotide protein targets (Saeed et al., 2015).

Medicinal Chemistry and Biological Action

Benzamides are crucial in medicinal chemistry, with a wide range of therapeutic applications including antimicrobial, antimalarial, anticancer, and antiviral activities. They serve as intermediates for synthesizing various medicinal compounds and have been used in insilico toxicity prediction methods, showing potential for further applications in medicinal chemistry (Ammaji et al., 2019).

Safety And Hazards

特性

IUPAC Name |

3-amino-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBFXLWERBRCIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385560 |

Source

|

| Record name | 3-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(1-phenylethyl)benzamide | |

CAS RN |

85592-79-6 |

Source

|

| Record name | 3-Amino-N-(1-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85592-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)